SM-102 is a synthetic amino lipid that plays a crucial role in the formation of lipid nanoparticles, which are essential for delivering messenger RNA-based vaccines, notably the Moderna COVID-19 vaccine. As an ionizable cationic lipid, SM-102 possesses a pKa of approximately 6.68, allowing it to maintain a relatively neutral charge at physiological pH while becoming positively charged within the nanoparticle environment. This property enables it to effectively bind to the negatively charged backbone of messenger RNA, facilitating cellular uptake through receptor-mediated endocytosis .
SM-102's primary function lies in its contribution to LNP formation. Here's the mechanism:
Limited data exists on the specific safety profile of SM-102. However, some potential concerns associated with cationic lipids like SM-102 include []:
SM-102 exhibits notable biological activity primarily through its role in mRNA delivery systems. By forming lipid nanoparticles, it protects fragile messenger RNA molecules from degradation and facilitates their transport into cells. This mechanism is vital for effective vaccination strategies, as it allows for the expression of target proteins within host cells, eliciting an immune response. Additionally, SM-102 has been utilized in bioluminescence imaging studies when combined with luciferase-encoding messenger RNA .
The synthesis of SM-102 was first detailed in a patent application by Moderna in 2017. The process involves several steps:
textHO(CH2)2NH(CH2)7CO2CH(C8H17)2 + Br(CH2)5CO2C11H23 → SM-102
This method ensures the production of high-purity SM-102 suitable for use in lipid nanoparticles .
SM-102 has several key applications:
Studies have shown that SM-102 interacts effectively with various nucleic acids due to its cationic nature. This interaction is crucial for enhancing transfection efficiency and cellular uptake. Research indicates that lipid nanoparticles containing SM-102 demonstrate improved transfection efficacy compared to other formulations, making it a preferred choice in mRNA delivery systems .
Several compounds share similarities with SM-102 in terms of structure and function. These include:
Compound Name | Description | Unique Features |
---|---|---|
A18-Iso5p19 | An ionizable lipid used for mRNA delivery | Has a different head group structure |
DLin-MC3-DMA | Another cationic lipid for mRNA encapsulation | Exhibits different pharmacokinetic properties |
C12-200 | A synthetic cationic lipid | Typically used in DNA delivery systems |
SM-102 stands out due to its specific design tailored for mRNA applications and its successful integration into commercial vaccine formulations like the Moderna COVID-19 vaccine .
The synthesis of SM-102 was first disclosed in a 2017 Moderna patent application, which detailed a multi-step process culminating in an alkylation reaction. The final step involves combining a secondary amine with a lipid bromo ester to yield SM-102. The reaction can be summarized as:
$$
\text{HO(CH}2\text{)}2\text{NH(CH}2\text{)}7\text{CO}2\text{CH(C}8\text{H}{17}\text{)}2 + \text{Br(CH}2\text{)}5\text{CO}2\text{C}{11}\text{H}_{23} \rightarrow \text{SM-102}
$$
Key synthetic considerations include:
The chemical structure of SM-102 (1-octylnonyl 8-[(2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino]octanoate) features a protonatable tertiary amine headgroup and two hydrophobic tails, which are critical for mRNA binding and LNP self-assembly.
Table 1: Key Chemical Properties of SM-102
Property | Value |
---|---|
Molecular Formula | C$${44}$$H$${87}$$NO$$_5$$ |
CAS Number | 2089251-47-6 |
Physical Form | Light-yellow oil |
Storage Conditions | -20°C, inert atmosphere |
Industrial-scale production of SM-102 requires precise control over reaction parameters to ensure reproducibility and yield. Moderna’s patented process emphasizes:
Table 2: Process Parameters and Outcomes in SM-102 LNP Production
Parameter | Optimal Value | Outcome |
---|---|---|
TFR | 12 mL/min | Particle size: 58–94 nm |
FRR (Aqueous:Organic) | 3:1 | PDI: 0.12–0.20 |
N/P Ratio | 6 | Encapsulation efficiency: >90% |
Quality control in SM-102 manufacturing focuses on three pillars:
Chemical Purity:
Structural Consistency:
Stability:
Table 3: Critical Quality Attributes for SM-102
Attribute | Specification | Analytical Method |
---|---|---|
Purity | ≥98% | HPLC |
Particle Size | 80–100 nm | DLS |
Residual Solvents | <50 ppm | Gas Chromatography |
SM-102’s molecular structure comprises a tertiary amine headgroup linked to two hydrophobic tails—a C14 alkyl chain and a C12 branched ester (Fig. 1) [1] [4]. This design confers pH-dependent ionization, with a pKa of 6.68 [4], rendering it neutrally charged at physiological pH (7.4) but positively charged in acidic environments. During LNP self-assembly, protonation of the amine group facilitates electrostatic interactions with mRNA’s negatively charged phosphate backbone, enabling compaction and protection of the nucleic acid payload [1] [4].
The lipid’s branched hydrophobic tails promote optimal packing density within the nanoparticle core. Studies demonstrate that SM-102’s tail structure reduces phase separation compared to linear-chain analogs, ensuring uniform mRNA distribution [2]. This structural homogeneity is critical for maintaining nanoparticle integrity during storage and cellular uptake.
SM-102 typically constitutes 40–50 mol% of LNP formulations, with the remaining components including cholesterol (38–40%), phospholipids (10%), and PEGylated lipids (1–2%) [1] [4]. This composition balances mRNA encapsulation efficiency (>90%) [3] with biocompatibility, as excess cationic charge is mitigated by zwitterionic phospholipids like distearoylphosphatidylcholine (DSPC) [2].
The efficacy of SM-102-dependent LNPs relies on precise stoichiometric ratios with auxiliary lipids:
Lipid Component | Function | Optimal Molar Ratio |
---|---|---|
SM-102 | mRNA binding, endosomal escape | 50% |
Cholesterol | Membrane fluidity modulation | 38.5% |
DSPC | Structural stability | 10% |
DMG-PEG 2000 | Steric stabilization | 1.5% |
Table 1: Composition of SM-102-based LNPs for mRNA encapsulation [1] [2] [4].
Cholesterol enhances bilayer rigidity, reducing passive mRNA leakage during systemic circulation. Molecular dynamics simulations reveal that cholesterol intercalates between SM-102 molecules, increasing the LNP’s transition temperature from 15°C to 37°C [2]. This thermal stability prevents premature disassembly in extracellular environments.
PEGylated lipids like DMG-PEG 2000 perform dual functions:
Notably, replacing SM-102 with hydroxychloroquine-functionalized analogs (e.g., HL-3) reduces encapsulation efficiency from 95% to 60%, underscoring SM-102’s irreplaceable role in nucleic acid complexation [2].
SM-102 enhances LNP stability through three primary mechanisms:
Longitudinal stability studies demonstrate SM-102-based LNPs retain >90% mRNA payload over seven days at 4°C (Table 2) [3]:
Time (Days) | Size (nm) | PDI | Zeta Potential (mV) | mRNA Retention (%) |
---|---|---|---|---|
0 | 112.2 | 0.081 | -5.72 | 93.96 |
7 | 112.5 | 0.065 | -4.15 | 95.58 |
Table 2: Stability metrics of SM-102 LNPs under refrigeration [3].
Formulation adjustments further optimize stability:
Impurity profiling of SM-102 (1-Octylnonyl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate) raw materials represents a critical analytical challenge due to the complex nature of this ionizable lipid and its susceptibility to various degradation pathways [1]. The molecular formula C44H87NO5 with a molecular weight of 710.2 grams per mole requires sophisticated analytical approaches to ensure raw material quality [2].
Reversed Phase Liquid Chromatography-Mass Spectrometry Methods
The implementation of reversed phase liquid chromatography coupled with single quadrupole mass spectrometry has emerged as a highly effective platform for SM-102 impurity detection [1]. This approach offers significant advantages over traditional evaporative light scattering detection or charged aerosol detection methods, providing up to two orders of magnitude improvement in dynamic range and three orders of magnitude enhancement in sensitivity [1]. The method enables detection of impurities below the 0.05% reporting threshold established by United States Pharmacopeia guidelines [1].
A comprehensive study involving thirteen samples of ionizable lipids from nine different vendors demonstrated substantial variability in impurity profiles, with notable discrepancies between Certificate of Analysis values and actual purity assessments [1]. The mass spectrometry-based method revealed purity differences of 6.2%, 10.4%, and 15.7% for three vendors, with dominant impurities accounting for 4.3%, 5.3%, and 14.5% of the total impurity profile area respectively [1].
High Performance Liquid Chromatography with Charged Aerosol Detection
An alternative approach utilizing reversed phase high performance liquid chromatography with charged aerosol detection has been validated for simultaneous determination of SM-102 and other lipid components [3]. This method demonstrates satisfactory precision and accuracy with a calibration range from 9.375 to 1000 micrograms per milliliter, limits of detection below 1.85 micrograms per milliliter, and limits of quantification below 6.16 micrograms per milliliter [3].
Aldehyde Impurity Assessment
Critical impurity analysis for SM-102 must include assessment of aldehyde content, as these reactive species can adversely impact messenger ribonucleic acid payload integrity [1]. Following derivatization with 2,4-dinitrophenylhydrazine, aldehyde content in ionizable lipid raw materials has been determined to exceed the 0.05% reporting threshold in 30% of tested cases [1]. This finding underscores the importance of rigorous aldehyde monitoring in SM-102 quality control protocols.
Impurity Profile Characterization Data
Parameter | Specification | Method |
---|---|---|
Detection Limit | <0.05% | Reversed Phase Liquid Chromatography-Mass Spectrometry [1] |
Dynamic Range | 2 orders of magnitude improvement | Mass Spectrometry vs Evaporative Light Scattering Detection [1] |
Sensitivity Enhancement | 3 orders of magnitude | Mass Spectrometry Detection [1] |
Aldehyde Threshold Exceedance | 30% of samples | 2,4-Dinitrophenylhydrazine Derivatization [1] |
The degradation product analysis of SM-102 requires sophisticated mass spectrometry approaches capable of identifying and quantifying various breakdown products formed under different stress conditions [4]. The ionizable nature of SM-102, with a pKa value of 6.68, makes it particularly susceptible to degradation under acidic, basic, and oxidative conditions [5].
Liquid Chromatography-Tandem Mass Spectrometry Quantification
Ultra-high performance liquid chromatography coupled with high-resolution accurate mass spectrometry has been successfully employed for SM-102 quantification and metabolite characterization [6]. The method utilizes targeted mass spectrometry/mass spectrometry analysis with fragment ions at mass-to-charge ratios of 300.2173, 318.2280, and 472.4003 for quantification purposes [6]. This approach demonstrates exceptional sensitivity, with detection limits as low as 1 picogram on column while maintaining coefficient of variation below 5% [6].
Forced Degradation Studies
Comprehensive forced degradation studies have revealed that SM-102 exhibits lability under multiple stress conditions [4]. Under acidic conditions (hydrochloric acid at 60 degrees Celsius for one day), basic conditions (sodium hydroxide at 60 degrees Celsius for one day), and oxidative conditions (hydrogen peroxide at 60 degrees Celsius for one day), distinct degradation products are observed [4]. The evaporative light scattering detection method successfully separates and identifies these degradation products, providing critical information for stability-indicating assay development [4].
Aldehyde Degradation Product Formation
Recent research has identified aldehyde formation as a primary degradation pathway for SM-102 [7]. Ionizable lipids containing tertiary amines, such as SM-102, generate aldehyde impurities through oxidation and hydrolysis reactions [7]. These aldehyde species can covalently bind to messenger ribonucleic acid nucleosides, resulting in payload deactivation [7]. Mass spectrometry analysis coupled with 2,4-dinitrophenylhydrazine derivatization has enabled identification of fatty aldehydes corresponding to SM-102 degradation [7].
N-Oxide Formation and Subsequent Degradation
Advanced mass spectrometry investigations have revealed that N-oxidized SM-102 lipids serve as precursors for aldehyde generation [7]. When N-oxidized SM-102 is incubated under acidic conditions, significantly higher levels of aldehyde impurities are produced compared to non-oxidized parent lipids [7]. This degradation pathway involves the formation of dipropylamine and fatty secondary amines as intermediate products [7].
Mass Spectrometry Degradation Analysis Data
Stress Condition | Degradation Products Observed | Detection Method | Reference |
---|---|---|---|
Hydrochloric Acid 60°C | Multiple degradation peaks | Evaporative Light Scattering Detection [4] | |
Sodium Hydroxide 60°C | Multiple degradation peaks | Evaporative Light Scattering Detection [4] | |
Hydrogen Peroxide 60°C | Multiple degradation peaks | Evaporative Light Scattering Detection [4] | |
N-Oxide Formation | Fatty aldehydes | Liquid Chromatography-Mass Spectrometry [7] | |
Quantification Limit | 1 picogram on column | Tandem Mass Spectrometry [6] |
The development of stability-indicating assays for SM-102 requires comprehensive analytical methods capable of detecting and quantifying the parent compound while simultaneously monitoring degradation products and impurities [8]. These assays must demonstrate selectivity, sensitivity, and robustness across various storage conditions and time periods.
Ultra-High Performance Liquid Chromatography Method Development
A validated ultra-high performance liquid chromatography method utilizing a C18-bonded silica gel column has been developed for SM-102 content determination [9]. The method employs a mobile phase consisting of 0.5 grams per liter ammonium acetate in methanol with a flow rate of 1 milliliter per minute [9]. Sample preparation involves mixing 300 microliters of SM-102-containing lipid nanoparticle sample with 900 microliters of anhydrous ethanol [9].
Stability Studies Under Refrigerated Conditions
Long-term stability studies have demonstrated that SM-102 maintains functionality when stored at 2-8 degrees Celsius over an 11-week period [8]. However, gradual decline in biological activity is observed when stored at room temperature over the same duration [8]. These findings indicate the critical importance of temperature control in SM-102 formulation stability [8].
Thermostability Assessment Methods
Advanced stability-indicating assays have been developed to address thermostability challenges in SM-102-containing formulations [10]. High-performance liquid chromatography analysis has revealed that the amine moieties of ionizable lipids play a vital role in limiting reactive aldehyde generation during storage [10]. Piperidine-based modifications to lipid structures have shown improved long-term storage stability compared to traditional tertiary amine-containing lipids [10].
Fluorescence-Based Aldehyde Detection
A novel fluorescence-based microplate assay utilizing 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine has been developed for real-time monitoring of aldehyde impurities in SM-102 formulations [7]. This method provides rapid assessment of lipid degradation by detecting carbonyl compounds that convert to fluorescent hydrazones [7]. The assay demonstrates superior sensitivity for detecting aldehyde species under mild conditions [7].
Electrochemical Sensor Development
Cutting-edge nanopore electrochemical sensors have been developed for detecting parts-per-billion levels of aldehydes arising from SM-102 degradation [11]. These sensors combine nanopore electrodes with block copolymer membranes and aldehyde dehydrogenase enzyme systems to achieve limits of detection as low as 1.2 parts per billion [11]. The method enables automated quality assessment of SM-102 formulations through enzymatic oxidation of aldehydes to generate nicotinamide adenine dinucleotide for voltammetric detection [11].
Stability-Indicating Assay Performance Data
Parameter | Specification | Method | Reference |
---|---|---|---|
Storage Stability (2-8°C) | 11 weeks maintained function | Ultra-High Performance Liquid Chromatography [8] | |
Room Temperature Stability | Gradual decline observed | Biological Activity Assessment [8] | |
Aldehyde Detection Limit | 1.2 parts per billion | Nanopore Electrochemical Sensor [11] | |
Fluorescence Assay Sensitivity | Carbonyl compound detection | 4-hydrazino-7-nitro-2,1,3-benzoxadiazole [7] | |
Column Efficiency | C18-bonded silica gel | Ultra-High Performance Liquid Chromatography [9] | |
Mobile Phase Composition | 0.5 g/L ammonium acetate in methanol | Chromatographic Analysis [9] |
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